molecular formula C18H12N2O4 B1600213 2,4-Dinitro-5-phenylbiphenyl CAS No. 150758-05-7

2,4-Dinitro-5-phenylbiphenyl

Cat. No.: B1600213
CAS No.: 150758-05-7
M. Wt: 320.3 g/mol
InChI Key: WXBUUAWUHPOWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dinitro-5-phenylbiphenyl is an organic compound that belongs to the class of dinitro compounds It is characterized by the presence of two nitro groups and a phenyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-5-phenylbiphenyl typically involves nitration reactions. One common method is the nitration of biphenyl compounds using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require careful control of temperature and concentration to ensure selective nitration at the desired positions on the biphenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous-flow microreactor systems. This method allows for efficient and selective nitration, reducing the need for intermediate separation and minimizing solvent use . The process involves the use of nitric acid as the nitrating agent and can be conducted under mild conditions to enhance safety and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-5-phenylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups influence the reactivity of the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated biphenyl compounds.

Scientific Research Applications

2,4-Dinitro-5-phenylbiphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dinitro-5-phenylbiphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitro-5-phenylbiphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both nitro and phenyl groups on the biphenyl structure provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

1,5-dinitro-2,4-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-19(22)17-12-18(20(23)24)16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBUUAWUHPOWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433553
Record name 2,4-DINITRO-5-PHENYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150758-05-7
Record name 2,4-DINITRO-5-PHENYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.